2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid
Description
2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid is a bicyclic ether derivative featuring a 1,4-dioxane ring substituted with three methyl groups and a carboxylic acid moiety. The compound’s structural rigidity and polar functional groups make it relevant in polymer chemistry, particularly for creating amphiphilic macromolecules with tailored solubility and self-assembly properties .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-12-8(3,5-11-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
ICSQLDUBMWKORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring and introduces the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Data (Table 1):
Analysis :
- Positional Isomerism : The 1,4-dioxane scaffold (target compound) likely exhibits reduced ring strain compared to 1,3-dioxane derivatives due to symmetrical oxygen placement . However, methyl group positioning (2,5,5- vs. 2,2,5-) may alter steric interactions, affecting crystallinity and solubility.
Physicochemical Properties
- Solubility : Methyl groups enhance hydrophobicity in dioxane derivatives, whereas the thiazepine’s sulfur atom and dual -COOH groups improve aqueous solubility .
- Thermal Stability : The 1,3-dioxane analog’s rigid crystal lattice (evidenced by short C4–C7 bonds: 1.512 Å) suggests higher melting points (~150–200°C) compared to less symmetric 1,4-dioxane isomers .
Biological Activity
2,5,5-Trimethyl-1,4-dioxane-2-carboxylic acid is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C8H14O4
Molecular Weight: 158.19 g/mol
CAS Number: 11355776
The compound features a dioxane ring structure with a carboxylic acid functional group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate the activity of specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antioxidant Properties: The compound has been observed to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects: Studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.
Case Studies
-
Antioxidant Activity:
- A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound showed a dose-dependent scavenging effect on DPPH radicals.
-
Anti-inflammatory Effects:
- In cellular models of inflammation, the compound inhibited the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Properties:
- A recent study evaluated the antimicrobial efficacy against various bacterial strains and found that the compound exhibited notable activity against Gram-positive bacteria.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2,5,5-trimethyl-1,4-dioxane-2-carboxylic acid, and what purification methods are recommended?
The compound is synthesized via acid-catalyzed acetalization. A representative method involves reacting 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with 2,2-dimethoxypropane in acetone, catalyzed by p-toluenesulfonic acid. The reaction mixture is stirred under reflux, followed by solvent evaporation to yield a white solid. Purification includes dissolution in dichloromethane, filtration, and drying under reduced pressure. Recrystallization from hexane/ethyl acetate mixtures is recommended to achieve high purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for determining molecular conformation and crystal packing. The compound crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 14.64 Å, b = 7.84 Å, c = 14.14 Å, and β = 102.7°. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups:
- ¹H NMR : δ 1.25 ppm (s, 3H, -CH₃), δ 3.50–4.10 ppm (m, -O-CH₂-O).
- ¹³C NMR : δ 175.2 ppm (C=O), δ 98–110 ppm (dioxane carbons) .
Advanced Research Questions
Q. How does the supramolecular architecture of this compound differ from typical carboxylic acids?
Unlike most carboxylic acids, this compound does not form cyclic hydrogen-bonded dimers. Instead, it assembles into zigzag chains along the c-axis via O2–H2···O3 hydrogen bonds (bond length: 1.82 Å, angle: 168°). These chains are further interconnected by C–H···O interactions (e.g., C5–H5···O4: 2.54 Å, 156°) to create a 3D network. This unique packing is attributed to the steric hindrance from equatorial methyl groups on the dioxane ring .
Q. What conformational features of the dioxane ring influence reactivity and intermolecular interactions?
The 1,3-dioxane ring adopts a chair conformation with puckering parameters Q = 0.5540 Å, θ = 176.65°, and ψ = 301.8°. The carboxyl group occupies an equatorial position, while methyl groups (C6, C8) are transaxial. This arrangement reduces steric strain and facilitates anisotropic interactions. The O2–C1–C2–C5 torsion angle (−159.88°) aligns the carboxyl group with the dioxane plane, optimizing hydrogen-bond donor capacity .
Q. How can discrepancies in hydrogen-bond geometry be resolved when comparing crystallographic data with computational models?
Discrepancies arise from dynamic effects (e.g., temperature, solvent) in experiments versus static computational models. To address this:
- Validate SCXRD-derived hydrogen-bond lengths/angles with periodic DFT calculations (e.g., PBE-D3(BJ) functional).
- Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O···H interactions contribute 28% of the surface area).
- Cross-reference with variable-temperature NMR to assess conformational flexibility .
Q. What strategies optimize the synthesis of 2,5,5-trimethyl-1,4-dioxane-2-carboxylic anhydride from the parent acid?
The anhydride is synthesized via Dean-Stark azeotropic distillation to remove water. Key steps:
- React the acid with acetic anhydride under reflux in toluene.
- Monitor reaction progress by FT-IR (disappearance of O–H stretch at 3200–3500 cm⁻¹).
- Purify by silica gel chromatography (hexane:ethyl acetate = 3:1) to yield a viscous oil. SCXRD reveals two independent molecules in the asymmetric unit, linked by C–H···O bonds (e.g., C19–H19B···O11: 2.58 Å) .
Methodological Notes
- Safety : Use personal protective equipment (PPE) due to irritant properties (skin/eye contact risks) .
- Data Validation : Cross-check crystallographic data (CCDC 1971440, 1971439) with the Cambridge Structural Database .
- Advanced Modeling : Employ Mercury 4.3 for crystal structure visualization and GaussView 6.0 for quantum mechanical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
